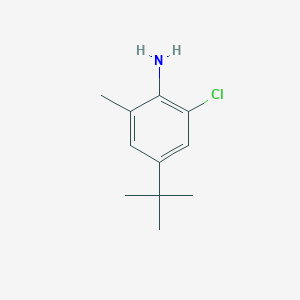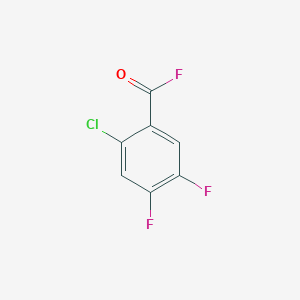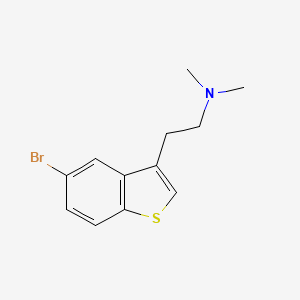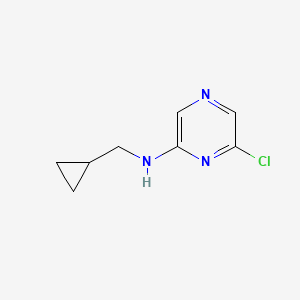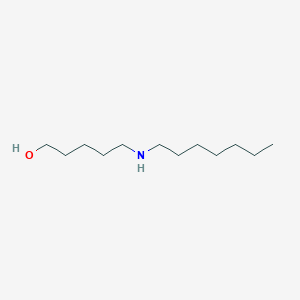
5-(heptylamino)pentan-1-ol
描述
5-(heptylamino)pentan-1-ol is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentyl chain, which is further connected to a heptylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(heptylamino)pentan-1-ol typically involves the reaction of heptylamine with a suitable precursor that introduces the hydroxypentyl group. One common method involves the use of 5-bromopentanol as the precursor. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of heptylamine attacks the carbon atom bonded to the bromine in 5-bromopentanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
5-(heptylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
科学研究应用
5-(heptylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(heptylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(5-hydroxypentyl) pentylamine
- N-(5-hydroxypentyl) hexylamine
- N-(5-hydroxypentyl) octylamine
Uniqueness
5-(heptylamino)pentan-1-ol is unique due to its specific chain length and the presence of both a hydroxyl group and an amine group. This combination of functional groups and chain length can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C12H27NO |
|---|---|
分子量 |
201.35 g/mol |
IUPAC 名称 |
5-(heptylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-7-10-13-11-8-6-9-12-14/h13-14H,2-12H2,1H3 |
InChI 键 |
KUUIFVQCAWUWEU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCNCCCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
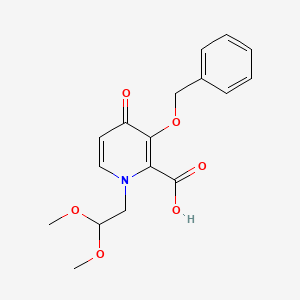
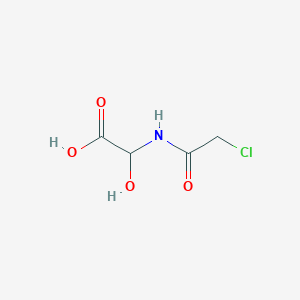
![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
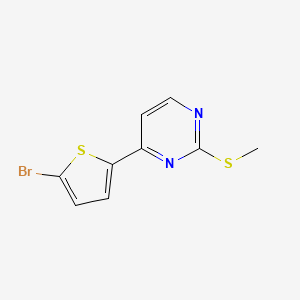
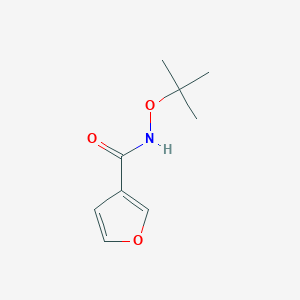
![7-Vinylimidazo[5,1-b]thiazole](/img/structure/B8663305.png)
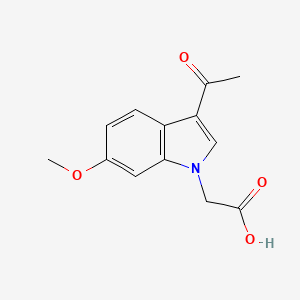
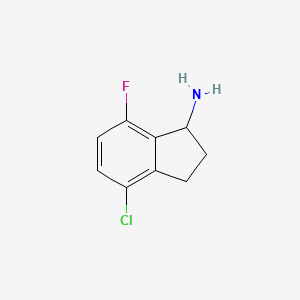
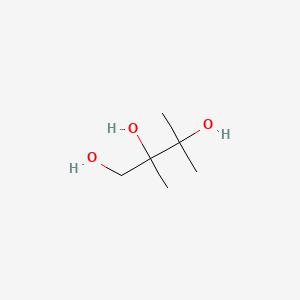
![3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8663334.png)
